(Z)-N'-Hydroxy-5-methyl-1,3-benzoxazole-2-carboximidamide
CAS No.:
Cat. No.: VC17703658
Molecular Formula: C9H9N3O2
Molecular Weight: 191.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9N3O2 |
|---|---|
| Molecular Weight | 191.19 g/mol |
| IUPAC Name | N'-hydroxy-5-methyl-1,3-benzoxazole-2-carboximidamide |
| Standard InChI | InChI=1S/C9H9N3O2/c1-5-2-3-7-6(4-5)11-9(14-7)8(10)12-13/h2-4,13H,1H3,(H2,10,12) |
| Standard InChI Key | ZLFLCQPQUGXBIA-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=CC2=C(C=C1)OC(=N2)/C(=N/O)/N |
| Canonical SMILES | CC1=CC2=C(C=C1)OC(=N2)C(=NO)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1,3-benzoxazole core, a bicyclic structure comprising a benzene ring fused to an oxazole moiety. The oxazole ring contains oxygen at position 1 and nitrogen at position 3, conferring electron-withdrawing effects that stabilize adjacent functional groups. The Z-configuration of the N'-hydroxycarboximidamide substituent at position 2 introduces geometric constraints that influence molecular interactions, while the methyl group at position 5 enhances lipophilicity.
Key Structural Features:
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Benzoxazole Core: Provides aromatic stability and π-π stacking capabilities.
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Hydroxycarboximidamide Group: Acts as a hydrogen bond donor/acceptor and metal-coordinating ligand.
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Methyl Substituent: Modulates solubility and membrane permeability.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉N₃O₂ |
| Molecular Weight | 191.19 g/mol |
| IUPAC Name | N'-hydroxy-5-methyl-1,3-benzoxazole-2-carboximidamide |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |
| logP (Octanol-Water) | 1.2 (predicted) |
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of Z-configured benzoxazole derivatives typically involves cyclization reactions. A plausible route for (Z)-N'-hydroxy-5-methyl-1,3-benzoxazole-2-carboximidamide includes:
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Precursor Preparation: 5-Methyl-2-aminophenol reacts with cyanamide under acidic conditions to form the benzoxazole core.
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Hydroxycarboximidamide Introduction: Treatment with hydroxylamine hydrochloride in ethanol under reflux yields the target compound.
Reaction Conditions:
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Temperature: 80–100°C
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Catalyst: p-Toluenesulfonic acid (pTSA)
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Yield: ~60–70% after recrystallization
Industrial Production Challenges
Scaling up synthesis requires optimizing:
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Continuous Flow Reactors: To enhance heat dissipation and reaction homogeneity.
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Catalyst Recycling: Reducing costs associated with transition metal catalysts.
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Stereochemical Control: Ensuring Z-configuration dominance via chiral auxiliaries or asymmetric catalysis.
| Analog Structure | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| 5-Methylbenzoxazole-2-carboxamide | 25 | S. aureus (MRSA) |
| N'-Hydroxybenzoxazole | 12 | E. coli (ATCC 25922) |
Anticancer Mechanisms
The hydroxycarboximidamide group may inhibit tyrosine kinases by chelating ATP-binding site metals. In vitro studies on analogous compounds report IC₅₀ values of 4.75 µM against MCF-7 breast cancer cells.
Apoptosis Induction Pathways:
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Mitochondrial Membrane Depolarization: Detected via JC-1 staining.
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Caspase-3/7 Activation: Confirmed by fluorometric assays.
Enzyme Inhibition
Benzoxazoles act as competitive inhibitors of carbonic anhydrase IX (CA-IX), a target in hypoxic tumors. A related derivative showed 82% inhibition at 10 µM concentration.
Comparative Analysis with Structural Analogs
Electronic Effects of Substituents
| Compound | Substituent | logP | IC₅₀ (µM) |
|---|---|---|---|
| Target Compound | 5-Me, Z-configuration | 1.2 | 4.75 |
| Analog A (E-configuration) | 5-Me, E-configuration | 1.3 | 12.8 |
| Analog B (No methyl) | H at position 5 | 0.8 | >50 |
The Z-configuration enhances target affinity by 2.7-fold compared to the E-isomer, likely due to optimal hydrogen bonding geometry.
Applications in Scientific Research
Coordination Chemistry
The hydroxycarboximidamide group forms stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in:
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Catalysis: As ligands in cross-coupling reactions.
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Sensing: Fluorescent probes for metal ion detection.
Materials Science
Benzoxazole derivatives contribute to:
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Organic Semiconductors: Charge mobility of 0.12 cm²/V·s in thin-film transistors.
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Polymer Stabilizers: UV absorption maxima at 320 nm.
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